Cas no 872701-04-7 (4-(1H-1,2,3-triazol-5-yl)butanoic acid)

4-(1H-1,2,3-triazol-5-yl)butanoic acid structure
872701-04-7 structure
상품 이름:4-(1H-1,2,3-triazol-5-yl)butanoic acid
CAS 번호:872701-04-7
MF:C6H9N3O2
메가와트:155.154560804367
CID:1881657
PubChem ID:53959517

4-(1H-1,2,3-triazol-5-yl)butanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 1H-1,2,3-Triazole-4-butanoic acid
    • 4-(1H-1,2,3-triazol-5-yl)butanoic acid
    • 1H-1,2,3-Triazole-4-butanoic acid (9CI)
    • 4-(1H-1,2,3-Triazol-4-yl)butanoic acid
    • 인치: 1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9)
    • InChIKey: JJYUJRZNPOGWAM-UHFFFAOYSA-N
    • 미소: O=C(CCCC1NN=NC=1)O

계산된 속성

  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 4

4-(1H-1,2,3-triazol-5-yl)butanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
H955198-10mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
10mg
$ 70.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-500MG
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
500MG
¥ 3,973.00 2023-04-13
TRC
H955198-100mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
100mg
$ 365.00 2022-06-04
Chemenu
CM392381-1g
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
1g
$888 2023-01-09
Chemenu
CM392381-100mg
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
100mg
$355 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-5G
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
5g
¥ 17,859.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-100MG
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
100MG
¥ 1,491.00 2023-04-13
Enamine
EN300-156995-50mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
50mg
$245.0 2023-09-24
Enamine
EN300-156995-100mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
100mg
$366.0 2023-09-24
Enamine
EN300-156995-250mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
250mg
$524.0 2023-09-24

4-(1H-1,2,3-triazol-5-yl)butanoic acid 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 2

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 3

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, 90 °C
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 4

반응 조건
1.1 Catalysts: Sodium ascorbate ,  Cupric acetate Solvents: tert-Butanol ,  Water ;  72 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
참조
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

Synthetic Routes 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
참조
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

Synthetic Routes 6

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

반응 조건
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 9

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 10

반응 조건
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 13

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

4-(1H-1,2,3-triazol-5-yl)butanoic acid Raw materials

4-(1H-1,2,3-triazol-5-yl)butanoic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:872701-04-7)4-(1H-1,2,3-triazol-5-yl)butanoic acid
A1092414
순결:99%
재다:1g
가격 ($):921.0